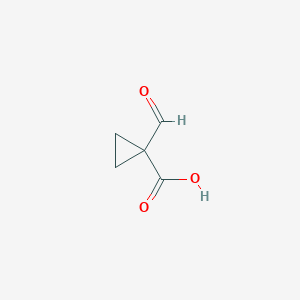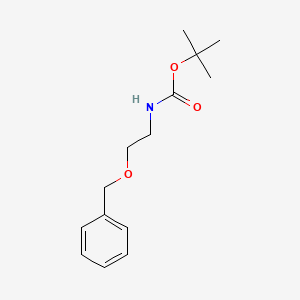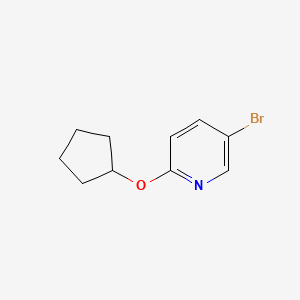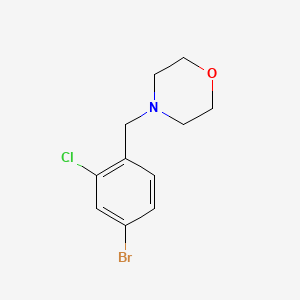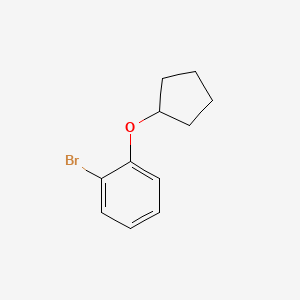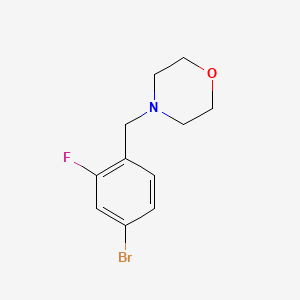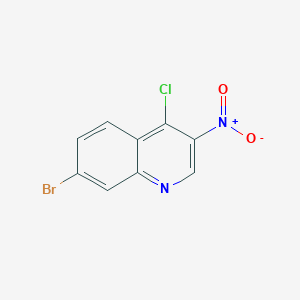
7-Bromo-4-chloro-3-nitroquinoline
Overview
Description
7-Bromo-4-chloro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2. It is a derivative of quinoline, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is significant in pharmaceutical synthesis, particularly in the development of modulators for various biological targets.
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-4-chloro-3-nitroquinoline are NLRP3 and voltage-gated sodium channels (specifically Nav1.7) . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses. The Nav1.7 channel is a protein that plays a crucial role in the generation and conduction of action potentials, and is particularly important in pain signaling .
Mode of Action
This compound interacts with its targets by serving as a key component in the development of NLRP3 modulators and sodium channel inhibitors . These modulators and inhibitors can alter the activity of NLRP3 and Nav1.7, respectively, leading to changes in inflammatory responses and pain signaling .
Biochemical Pathways
The compound affects the inflammatory response pathway through its action on NLRP3 and the pain signaling pathway through its action on Nav1.7 . The downstream effects include potential treatment of proliferative disorders like cancer and pain disorders .
Result of Action
The molecular and cellular effects of this compound’s action include immunomodulatory properties and potential in treating viral infections and cancer . Its derivatives show promise in treating proliferative disorders like cancer and pain disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it needs to be stored in an inert atmosphere and in a freezer under -20°C . These conditions help maintain the stability of the compound and ensure its efficacy .
Biochemical Analysis
Biochemical Properties
7-Bromo-4-chloro-3-nitroquinoline plays a crucial role in biochemical reactions, particularly in the modulation of enzymes and proteins. It interacts with enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in the biosynthesis of prostaglandin E2 (PGE2) . This interaction leads to the suppression of PGE2 production, which is significant in inflammatory responses . Additionally, this compound has been shown to inhibit voltage-gated sodium channels, specifically Nav1.7, which are crucial in pain signal transmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to suppress PGE2 production in peritoneal macrophages derived from mPGES-1 knockout mice . This suppression is significant in reducing inflammatory responses and pain hypersensitivity . Furthermore, its inhibition of Nav1.7 channels affects pain signal transmission, making it a potential therapeutic agent for pain disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits mPGES-1, leading to reduced PGE2 production . This inhibition is crucial in modulating inflammatory responses. Additionally, it acts as an inhibitor of voltage-gated sodium channels, specifically Nav1.7, which are involved in pain signal transmission . This dual mechanism of action makes it a potent agent in treating inflammatory and pain disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored in an inert atmosphere at -20°C . Over time, its inhibitory effects on mPGES-1 and Nav1.7 channels remain consistent, making it a reliable agent in long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits mPGES-1 and Nav1.7 channels, reducing inflammatory responses and pain . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical studies . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It modulates the activity of mPGES-1, affecting the biosynthesis of PGE2 . This modulation has significant implications for inflammatory responses and pain management. Additionally, its interaction with voltage-gated sodium channels influences metabolic flux and metabolite levels, further highlighting its potential in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its therapeutic efficacy . Understanding these transport mechanisms is essential for optimizing its delivery and distribution in targeted tissues.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with mPGES-1 and Nav1.7 channels, ensuring its efficacy in modulating inflammatory responses and pain signal transmission.
Preparation Methods
The synthesis of 7-Bromo-4-chloro-3-nitroquinoline typically involves a multistep procedure. One common method starts with 7-bromo [1,5]naphthyridin-4-ol, which undergoes nitration using fuming nitric acid under reflux conditions for three hours . Another method involves reacting 3-nitro-1-carbonylquinoline with sodium hypochlorite and N-bromosuccinimide, followed by oxidation with ferric chloride . These methods highlight the importance of precise reaction conditions to achieve the desired product.
Chemical Reactions Analysis
7-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and bromine or chlorine for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-4-chloro-3-nitroquinoline is crucial in pharmaceutical synthesis applications. It serves as a key component in the development of NLRP3 modulators and sodium channel inhibitors . These derived compounds show promise in treating proliferative disorders like cancer and pain disorders. Additionally, the compound exhibits immunomodulatory properties and holds potential in treating viral infections and cancer . Its derivatives are also evaluated for their inhibitory effects on TNF-α, highlighting its importance in therapeutic development.
Comparison with Similar Compounds
7-Bromo-4-chloro-3-nitroquinoline can be compared with other quinoline derivatives, such as:
- 7-Bromo-4-hydroxyquinoline
- 7-Bromo-3-nitroquinoline
- 4-Chloro-3-nitroquinoline
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro group, makes this compound unique in its applications and properties .
Properties
IUPAC Name |
7-bromo-4-chloro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVATADCQABRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621175 | |
| Record name | 7-Bromo-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723280-98-6 | |
| Record name | 7-Bromo-4-chloro-3-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723280-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)



